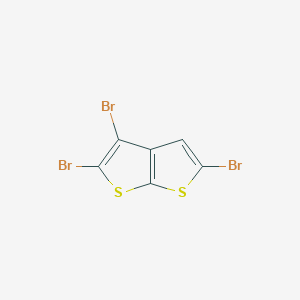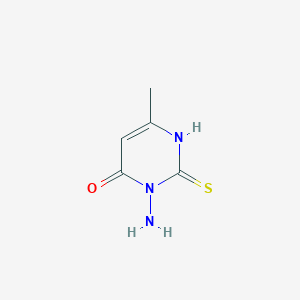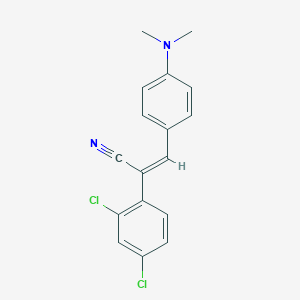
4-Chloro-2,8-dimethylquinoline
Vue d'ensemble
Description
4-Chloro-2,8-dimethylquinoline is a halogenated heterocycle . It has the empirical formula C11H10ClN and a molecular weight of 191.66 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 283.5±35.0 °C at 760 mmHg, and a flash point of 152.4±11.5 °C .Physical And Chemical Properties Analysis
This compound has a molar refractivity of 56.7±0.3 cm3, a polar surface area of 13 Å2, and a polarizability of 22.5±0.5 10-24 cm3 . It has an ACD/LogP of 3.70, an ACD/LogD (pH 5.5) of 3.85, and an ACD/LogD (pH 7.4) of 3.88 .Applications De Recherche Scientifique
Antibacterial Activity : 4-Chloro-2,8-dimethylquinoline derivatives have shown promising antibacterial activity, particularly against Mycobacterium smegmatis, a model organism for tuberculosis research (Kayirere et al., 1998).
Antitumor Activity : Halogenated this compound derivatives exhibit significant antitumor activity, particularly against murine leukemias, although they do not appear to be effective against melanoma (Lin & Loo, 1978).
Structural Analysis : The compound has been used in structural studies to better understand its chemical properties and potential applications. For instance, X-ray diffraction has been employed to determine the structure of this compound related compounds (Tkachev et al., 2017).
Anticancer Agent Development : Research has focused on synthesizing derivatives of this compound to identify potential anticancer agents, highlighting the importance of this compound in drug discovery (Sirisoma et al., 2009).
Cytotoxicity Evaluation : Studies have been conducted to evaluate the cytotoxic effects of this compound derivatives on human tumor cell lines, indicating their potential in cancer treatment (Zhang et al., 2007).
Antimicrobial Studies : The antimicrobial properties of this compound derivatives have been investigated, with some showing good to moderate activity against various bacterial and fungal strains (Murugavel et al., 2017).
Pharmacological Interference in Cancer Treatment : Chloroquine and its derivatives, which include this compound, have been studied for their role in cancer therapy, particularly in how they affect inflammatory signaling pathways (Varışlı et al., 2019).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
4-chloro-2,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOAZUIOTZZIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355624 | |
| Record name | 4-Chloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32314-39-9 | |
| Record name | 4-Chloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,8-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4-Chloro-2,8-dimethylquinoline in the synthesis of novel compounds?
A1: this compound serves as a valuable building block in organic synthesis due to the presence of the chlorine atom at the 4-position. This chlorine atom can be readily substituted with various nucleophiles, allowing for the introduction of diverse substituents onto the quinoline ring system []. In the study by [Patel et al. (2013)][1], researchers utilized this reactivity to synthesize a series of novel indoloquinolines and benzonaphthyridines by reacting this compound with different heteroamines.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)



![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)



![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)
